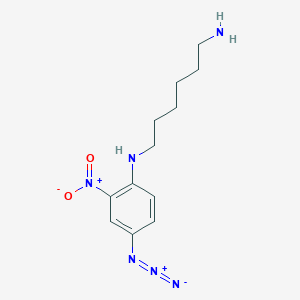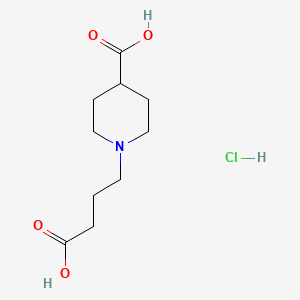
1-(3-Carboxypropyl)piperidine-4-carboxylic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Carboxypropyl)piperidine-4-carboxylic acid;hydrochloride is a chemical compound that belongs to the piperidine family. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a piperidine ring substituted with carboxypropyl and carboxylic acid groups, along with a hydrochloride salt form.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Carboxypropyl)piperidine-4-carboxylic acid;hydrochloride typically involves the reaction of piperidine derivatives with appropriate carboxylating agents. One common method involves the use of piperidine-4-carboxylic acid as a starting material, which is then reacted with 3-bromopropionic acid under basic conditions to introduce the carboxypropyl group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Carboxypropyl)piperidine-4-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the carboxylic acid groups can yield alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Conditions involving strong bases or acids, such as sodium hydroxide (NaOH) or hydrochloric acid (HCl), are used to facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups onto the piperidine ring.
Wissenschaftliche Forschungsanwendungen
1-(3-Carboxypropyl)piperidine-4-carboxylic acid;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential role in modulating biological pathways and as a ligand in receptor studies.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Wirkmechanismus
The mechanism of action of 1-(3-Carboxypropyl)piperidine-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Methylpiperidine-4-carboxylic acid;hydrochloride: Similar in structure but with a methyl group instead of a carboxypropyl group.
1-Carbamoyl-piperidine-4-carboxylic acid: Contains a carbamoyl group instead of a carboxypropyl group.
Uniqueness: 1-(3-Carboxypropyl)piperidine-4-carboxylic acid;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both carboxypropyl and carboxylic acid groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
63618-28-0 |
|---|---|
Molekularformel |
C10H18ClNO4 |
Molekulargewicht |
251.71 g/mol |
IUPAC-Name |
1-(3-carboxypropyl)piperidine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H17NO4.ClH/c12-9(13)2-1-5-11-6-3-8(4-7-11)10(14)15;/h8H,1-7H2,(H,12,13)(H,14,15);1H |
InChI-Schlüssel |
TXBOVUCKTRWVFR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C(=O)O)CCCC(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


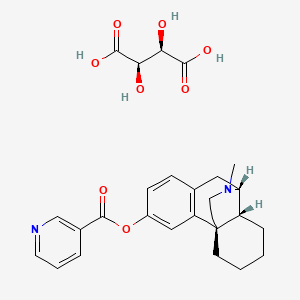
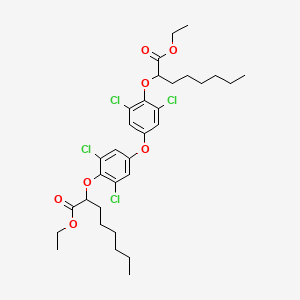
![1-Cyclohexyl-4-[2-(4-methoxyphenyl)-1-phenylethyl]piperazine](/img/structure/B14499554.png)
![5H-[1,2,4]triazolo[1,5-b]indazole](/img/structure/B14499564.png)
-lambda~5~-phosphane](/img/structure/B14499581.png)
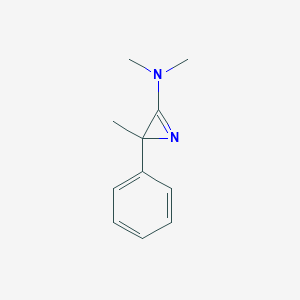

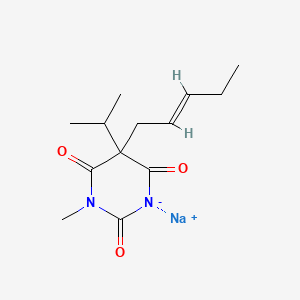
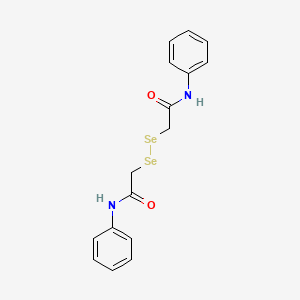
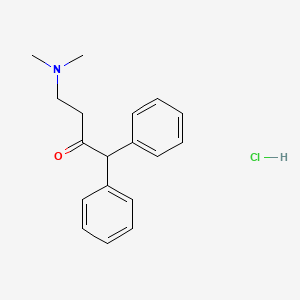

![3-[Diethyl(fluoro)silyl]propan-1-ol](/img/structure/B14499628.png)

